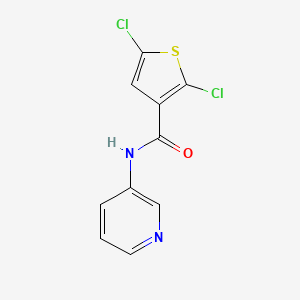

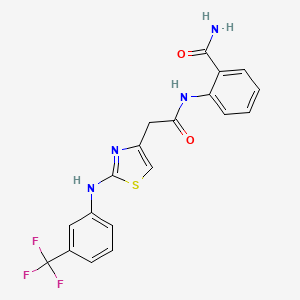

2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide

カタログ番号 B2415590

CAS番号:

524924-26-3

分子量: 273.13

InChIキー: XUXVQIKOGRNZPD-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

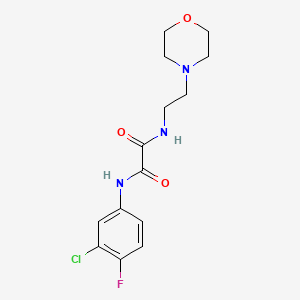

“2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The compound also contains a carboxamide group (-CONH2), a pyridine ring, and two chlorine atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, thiophene derivatives are often synthesized through condensation reactions or cyclization of various substrates . The carboxamide group can be introduced through a reaction with an amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiophene ring, a pyridine ring, a carboxamide group, and two chlorine atoms. The exact structure would depend on the positions of these groups within the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich thiophene ring and the electron-withdrawing carboxamide group. The presence of the chlorine atoms could make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance the compound’s solubility in polar solvents .科学的研究の応用

Synthesis and Anticancer Activity

- Research Context : The synthesis and anticancer activity of various thiophene-based compounds, including those related to 2,5-Dichloro-N-(Pyridin-3-Yl)thiophene-3-Carboxamide, have been explored. Thiophene-2-carboxamide derivatives have demonstrated inhibitory activity against four cell lines, especially those with a thiazolidinone ring or thiosemicarbazide moiety in their structure (Atta & Abdel‐Latif, 2021).

Synthesis and Reactivity in Organic Chemistry

- Research Context : Studies on the synthesis and reactivity of thiophene-based compounds, including derivatives related to this compound, reveal their potential in creating various chemical structures. These compounds have been used in the synthesis of thiazoloquinolines and other derivatives, demonstrating their versatility in organic synthesis (Aleksandrov et al., 2020).

Antimicrobial and Antitubercular Activity

- Research Context : Thiophene-2-carboxamide derivatives, closely related to this compound, have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant activity against various microbial strains, indicating their potential in antimicrobial research (Marvadi et al., 2020).

Molecular Structure and Electronic Properties

- Research Context : The structural and electronic properties of thiophene-based carboxamides have been investigated, providing insights into their molecular configurations and potential applications in material science. This research helps in understanding the electronic and structural characteristics of compounds like this compound (Al‐Refai et al., 2016).

Applications in Coordination Chemistry

- Research Context : Research in coordination chemistry has utilized thiophene-based carboxamides, similar to this compound, to form complex metal structures. These studies contribute to the development of new materials and catalysts in coordination chemistry (Bates et al., 2008).

Application in Central Nervous System Disorders

- Research Context : Compounds structurally related to this compound have been explored for their potential in treating central nervous system disorders. This includes investigations into their antidepressant and nootropic activities, demonstrating the versatility of thiophene-based compounds in medicinal chemistry (Thomas et al., 2016).

作用機序

- By targeting JARID1B, the compound affects epigenetic modifications, potentially influencing gene transcription and cellular processes .

- H3K4 methylation status influences gene activation or repression. Inhibition of JARID1B by the compound may lead to changes in gene expression profiles .

- Impact on Bioavailability :

- Cellular effects may include altered proliferation, differentiation, and responses to environmental cues .

- Efficacy and Stability :

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

将来の方向性

特性

IUPAC Name |

2,5-dichloro-N-pyridin-3-ylthiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2OS/c11-8-4-7(9(12)16-8)10(15)14-6-2-1-3-13-5-6/h1-5H,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUXVQIKOGRNZPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=C(SC(=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2415508.png)

![N-(2,4-dimethoxyphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2415510.png)

![1,6,7-Trimethyl-3-[(4-methylphenyl)methyl]-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2415516.png)

![2-(4-(4-fluorobenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2415518.png)

![(2E)-2-cyano-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)prop-2-enamide](/img/structure/B2415528.png)

![1-(4-isopropoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2415529.png)